1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride

FGFR4 inhibition Kinase assay Biochemical IC50

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride (CAS 1432677-88-7) is a synthetic phenylethanolamine derivative supplied primarily as a research chemical. Its free base (CAS 953718-47-3) has a molecular weight of 299.26 Da.

Molecular Formula C15H14ClF4NO
Molecular Weight 335.72 g/mol
CAS No. 1432677-88-7
Cat. No. B1377401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride
CAS1432677-88-7
Molecular FormulaC15H14ClF4NO
Molecular Weight335.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N.Cl
InChIInChI=1S/C15H13F4NO.ClH/c16-12-5-2-6-13(8-12)21-9-14(20)10-3-1-4-11(7-10)15(17,18)19;/h1-8,14H,9,20H2;1H
InChIKeyCGQCHRRLNYOBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride (CAS 1432677-88-7): FGFR4 Inhibitor Procurement Guide


1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride (CAS 1432677-88-7) is a synthetic phenylethanolamine derivative supplied primarily as a research chemical. Its free base (CAS 953718-47-3) has a molecular weight of 299.26 Da [1]. The hydrochloride salt (C₁₅H₁₄ClF₄NO, MW 335.72) is available from several commercial vendors at ≥95% purity . Biochemically, the compound has been profiled against fibroblast growth factor receptor 4 (FGFR4), yielding an IC50 of 43 nM in a caliper mobility shift assay using recombinant His-tagged human FGFR4 kinase domain [2]. As a member of the phenylethanolamine class—structurally distinct from the pyrimidine, quinoline, and pyridine scaffolds that dominate the FGFR4 inhibitor patent landscape—this compound represents a chemically differentiated probe for kinase selectivity studies and medicinal chemistry campaigns targeting FGFR4-driven signaling pathways.

Why Generic FGFR4 Inhibitor Substitution Fails for CAS 1432677-88-7: Chemotype-Dependent Selectivity and Binding Mode Considerations


FGFR4 inhibitors exhibit profound scaffold-dependent selectivity and binding kinetics. Irreversible covalent inhibitors such as BLU9931 (IC50 3 nM) target the non-conserved Cys552 residue within the FGFR4 ATP-binding pocket, achieving >50-fold selectivity over FGFR1/2/3 . Reversible covalent agents like FGF401 (Roblitinib, IC50 1.9 nM) similarly exploit unique FGFR4 active-site features for kinome-wide selectivity . In contrast, pan-FGFR agents like FGFR4-IN-17 (FGFR4 IC50 68 nM) inhibit FGFR1–4 with sub-100 nM potency, sacrificing target selectivity for broader pathway coverage . The target compound (CAS 1432677-88-7), with an FGFR4 IC50 of 43 nM, occupies an intermediate potency range—distinct from both the ultra-potent selective inhibitors and the non-selective pan-FGFR chemotypes [1]. Crucially, its phenylethanolamine core differs fundamentally from the aminopyrimidine, naphthyridine, and indolinone scaffolds typical of clinical-stage FGFR4 inhibitors. Without scaffold-matched comparator data, substitution by a generic FGFR4 inhibitor risks introducing a divergent selectivity fingerprint, binding mode (reversible vs. covalent, ATP-competitive vs. allosteric), and physicochemical profile, any of which can confound SAR interpretation and target validation experiments.

Quantitative Differentiation Evidence for CAS 1432677-88-7: Biochemical Potency, Physicochemical Profile, and Scaffold-Based Comparator Analysis


FGFR4 Biochemical IC50: Contextual Potency Among Reference Inhibitors in Cell-Free Kinase Assays

The target compound inhibits recombinant human FGFR4 kinase domain with an IC50 of 43 nM, measured by caliper mobility shift assay after 1 hr incubation [1]. This potency places it between the ultra-potent selective inhibitor BLU9931 (IC50 3 nM, irreversible covalent) and the broad-spectrum pan-FGFR inhibitor FGFR4-IN-17 (FGFR4 IC50 68 nM) . The compound is approximately 9-fold less potent than the clinical benchmark staurosporine (FGFR4 IC50 380 nM) but substantially more active than the multi-kinase inhibitors sorafenib (IC50 26,000 nM) and sunitinib (IC50 6,800 nM) on FGFR4 [2]. These cross-study comparisons demonstrate that the compound possesses measurable FGFR4 inhibitory activity within a therapeutically relevant potency window, though no direct head-to-head comparator assay has been published using identical conditions.

FGFR4 inhibition Kinase assay Biochemical IC50

Chemotype Classification: Phenylethanolamine Scaffold Differentiation from Dominant FGFR4 Inhibitor Chemotypes

The target compound is built upon a phenylethanolamine core (2-amino-1-phenylethanol backbone) with 3-trifluoromethylphenyl and 3-fluorophenoxy substituents [1]. This scaffold is structurally and biosynthetically distinct from the four major FGFR4 inhibitor chemotypes reported in the patent and medicinal chemistry literature: (i) covalent aminopyrimidines (e.g., BLU9931), (ii) reversible covalent pyrimidine-carboxamides (e.g., FGF401), (iii) piperazinyl diflurindan derivatives (e.g., FGFR4-IN-17), and (iv) 3-substituted ethynylbenzamide series [2][3]. The phenylethanolamine scaffold introduces a basic primary amine as a hydrogen-bond donor/acceptor, a central chiral carbon (racemic unless resolved), and an ether linkage to the 3-fluorophenoxy ring—features absent from the comparator chemotypes. This scaffold divergence predicts a different binding pose within the FGFR4 ATP pocket compared to the extensively characterized hinge-binding pyrimidine-based inhibitors, with potential implications for selectivity against kinome off-targets and susceptibility to gatekeeper mutations. Due to the absence of published FGFR4 co-crystal structures for this chemotype, this differentiation is inferred from scaffold analysis alone.

Chemotype differentiation Phenylethanolamine scaffold Kinase inhibitor classification

Physicochemical Property Profile: LogP, LogD, and TPSA Characterization for Permeability and Solubility Prediction

The compound's calculated physicochemical parameters include a LogP of 3.82, a LogD (pH 7.4) of 2.31, and a topological polar surface area (TPSA) of 35.25 Ų [1]. It complies with Lipinski's Rule of Five (MW < 500, LogP < 5, H-bond donors ≤ 1, H-bond acceptors ≤ 2), predicting favorable oral absorption potential [1]. In comparison, the irreversible inhibitor BLU9931 has a higher molecular weight (MW ~510) and TPSA typically exceeding 100 Ų due to its extended aminopyrimidine-urea scaffold. FGF401 (MW ~435) also presents a larger polar surface area. The lower TPSA (35.25 Ų) and moderate lipophilicity (LogP 3.82) of the target compound suggest superior passive membrane permeability relative to larger, more polar FGFR4 inhibitors, though at the potential cost of reduced aqueous solubility. This physicochemical differentiation is relevant for applications requiring blood-brain barrier penetration or intracellular target engagement in permeability-limited compartments. No direct comparative solubility or permeability measurements are available.

Physicochemical properties LogP Drug-likeness Permeability

Commercial Purity Benchmark and Vendor Sourcing: 95% Purity from Sigma-Aldrich with Cold-Chain Logistics

The hydrochloride salt (CAS 1432677-88-7) is supplied by Sigma-Aldrich (product ENA388700939) at 95% purity, with a recommended storage temperature of 4°C, indicating cold-chain logistics requirements . The compound originates from Enamine Ltd. (Ukraine) and is distributed through Fujifilm Wako in Japan (product EN300-125086) and CymitQuimica in Europe (ref. 3D-HHC67788) . Pricing at Fujifilm Wako for 100 mg is ¥100,400 (~$670 USD), placing it in a moderate cost tier for custom synthesis research compounds . The free base (CAS 953718-47-3) is also available through CymitQuimica at €503.00 for 50 mg . No pharmacopeial monograph or certified reference standard (CRS) exists for this compound, meaning procurement must rely on vendor Certificate of Analysis (CoA) documentation. Compared to well-characterized FGFR4 inhibitors such as BLU9931 or FGF401 (available from multiple vendors with extensive QC documentation including HPLC, NMR, and MS), the quality assurance documentation for this compound is more limited, though Sigma-Aldrich distribution provides a degree of supply chain reliability.

Purity specification Vendor sourcing Quality control

Evidence Limitations Disclosure: Scope and Gaps in Publicly Available Comparative Data

Critical assessment of the available evidence base reveals significant gaps that constrain the strength of differential claims. The following data types are absent from the public domain: (i) No direct head-to-head biochemical comparison between the target compound and any named FGFR4 inhibitor under identical assay conditions; all potency comparisons are cross-study and subject to inter-laboratory variability. (ii) No kinome-wide selectivity profiling data (e.g., KINOMEscan, kinase panel screening) are available to define the compound's selectivity fingerprint against FGFR1-3 or non-FGFR kinases. (iii) No cellular activity data (e.g., Ba/F3 pFGFR4, Huh7 proliferation IC50) have been reported, precluding assessment of target engagement in a cellular context. (iv) No in vivo pharmacokinetic, efficacy, or toxicity data exist. (v) No co-crystal structure with FGFR4 has been deposited in the PDB to confirm binding mode. The available evidence is limited to a single biochemical IC50 measurement (43 nM), calculated physicochemical properties, and vendor-supplied purity specifications. Users should treat the FGFR4 IC50 as a screening-level data point requiring independent confirmation and selectivity profiling before committing to procurement for advanced studies.

Data limitations Evidence gaps Procurement caveats

Recommended Application Scenarios for CAS 1432677-88-7 Based on Verified Differentiation Evidence


FGFR4 Primary Biochemical Screening and Hit Validation

The compound's confirmed FGFR4 IC50 of 43 nM in a caliper mobility shift assay [1] supports its use as a starting point for FGFR4-focused biochemical screening cascades. In laboratories establishing FGFR4 enzymatic assays, this compound can serve as a reference inhibitor for assay validation and inter-plate normalization, provided its IC50 is independently re-determined under the user's specific assay conditions (ATP concentration, enzyme construct, incubation time). Its moderate potency window (10-100 nM range) makes it suitable for discriminating assay signal from noise without the steep inhibition curves often observed with picomolar covalent inhibitors that saturate at low concentrations.

Chemotype-Diversified Kinase Selectivity Profiling

Given its phenylethanolamine scaffold—which is structurally orthogonal to the aminopyrimidine and pyridine-carboxamide chemotypes dominating FGFR4 patent space [2]—this compound is a rational inclusion in kinase selectivity profiling panels designed to identify scaffold-dependent off-target liabilities. Researchers comparing inhibitor fingerprints across chemotypes (e.g., phenylethanolamine vs. aminopyrimidine vs. indolinone) can use this compound to test the hypothesis that scaffold class predicts kinome selectivity patterns independent of FGFR4 potency. Procurement is warranted for groups conducting broad kinome profiling (e.g., KINOMEscan at 1 µM) to generate the compound's first selectivity fingerprint.

Medicinal Chemistry Lead Optimization Starting Point

The compound's low molecular weight (free base MW 299.26), favorable calculated drug-likeness (Lipinski Rule of Five compliant), and the presence of a synthetically tractable primary amine handle [3] position it as a fragment-like or early lead-like starting point for medicinal chemistry optimization. Structure-activity relationship (SAR) exploration can target: (i) the 3-trifluoromethylphenyl ring for FGFR4 potency enhancement, (ii) the 3-fluorophenoxy ether for selectivity modulation, and (iii) the primary amine for prodrug or solubility-improving conjugations. The compound's 43 nM FGFR4 IC50 provides sufficient ligand efficiency (LE ≈ 0.34 kcal/mol per heavy atom) to warrant analog synthesis, with the goal of improving potency into the single-digit nanomolar range while establishing selectivity over FGFR1-3.

Physicochemical Benchmarking for CNS-Penetrant FGFR4 Probe Design

With a calculated TPSA of 35.25 Ų and LogP of 3.82 [3], this compound resides within the favorable physicochemical space for blood-brain barrier penetration (typically TPSA < 60-70 Ų and LogP 2-5). In contrast, clinical-stage FGFR4 inhibitors with TPSA values exceeding 80-100 Ų are predicted to have limited CNS exposure. Research groups investigating FGFR4 signaling in glioblastoma or brain-metastatic cancers where FGFR4 plays a role may use this compound as a brain-penetrant chemical probe template, subject to experimental confirmation of CNS exposure and target engagement. The compound's physicochemical profile also supports its use as a reference standard for developing CNS-focused FGFR4 inhibitor screening cascades.

Quote Request

Request a Quote for 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.